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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various surface

modification techniques applicable to C175 beryllium copper. This high-conductivity alloy is

prized for its combination of electrical and thermal conductivity, moderate strength, and good

formability. However, for demanding applications, its surface properties such as hardness, wear

resistance, and corrosion resistance may require enhancement. The following sections detail

several surface modification techniques, including their underlying principles, experimental

protocols, and the expected impact on the material's performance, supported by quantitative

data where available.

Overview of Surface Modification Techniques
Surface modification of C175 beryllium copper is employed to enhance its performance

characteristics without altering the bulk properties of the alloy. The choice of technique

depends on the desired outcome, whether it be increased hardness, improved resistance to

wear and corrosion, or enhanced biocompatibility. This document focuses on the following key

techniques:

Electroplating (Nickel and Gold)

Electroless Nickel-Phosphorus Plating
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Plasma Nitriding

Ion Implantation

These methods offer a range of surface property enhancements, and their selection is critical

for optimizing the performance of C175 components in specific applications.

Electroplating: Nickel and Gold
Electroplating is a widely used process to deposit a thin layer of a desired metal onto a

conductive substrate. For C175 beryllium copper, nickel is often used as a diffusion barrier and

for wear and corrosion resistance, while gold is applied for its excellent electrical conductivity

and biocompatibility.[1][2]

Application Notes
Nickel plating on C175 provides a harder surface, improving its resistance to wear and

extending the service life of components subjected to friction.[1] It also acts as an effective

barrier to prevent the diffusion of elements from the base material into subsequent coatings,

such as gold.[2] Gold plating is often the final layer, particularly in electrical and medical

applications, due to its high conductivity, resistance to oxidation, and biocompatibility.

Experimental Protocol: Nickel and Gold Plating
This protocol outlines the steps for electroplating C175 beryllium copper with a nickel

underlayer and a gold topcoat, adhering to standards such as MIL-C-14550 and ASTM B734.

[3][4]

Materials:

C175 Beryllium Copper substrate

Alkaline cleaning solution

Acid activation solution (e.g., sulfuric acid-based)

Wood's Nickel Strike solution (for initial nickel adhesion)
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Sulfamate Nickel plating solution

Gold plating solution (e.g., citrate or phosphate-based)

Deionized water

Procedure:

Degreasing: Thoroughly clean the C175 substrate with an alkaline cleaner to remove any

organic contaminants.

Rinsing: Rinse the substrate with deionized water.

Acid Activation: Immerse the substrate in an acid activation bath to remove any surface

oxides.

Rinsing: Rinse thoroughly with deionized water.

Wood's Nickel Strike: Apply a thin, adherent layer of nickel using a Wood's Nickel Strike. This

is crucial for ensuring good adhesion to the beryllium copper.

Rinsing: Rinse with deionized water.

Sulfamate Nickel Plating: Plate with sulfamate nickel to the desired thickness. This layer

provides the primary wear resistance and diffusion barrier.

Rinsing: Rinse with deionized water.

Gold Plating: Plate with gold to the final desired thickness.

Final Rinse and Drying: Rinse with deionized water and dry thoroughly.

Process Flow Diagram:

Degreasing DI Water Rinse Acid Activation DI Water Rinse Wood's Nickel Strike DI Water Rinse Sulfamate Nickel Plating DI Water Rinse Gold Plating Final Rinse & Dry

Click to download full resolution via product page
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Fig. 1: Electroplating Workflow for C175 BeCu

Electroless Nickel-Phosphorus Plating
Electroless nickel-phosphorus (Ni-P) plating is an autocatalytic chemical process that deposits

a layer of nickel-phosphorus alloy on a substrate without the use of an external electrical

current. This method is known for producing a very uniform coating, even on complex

geometries.

Application Notes
Electroless Ni-P coatings on beryllium copper alloys significantly increase surface hardness

and wear resistance. The hardness can be further enhanced through post-plating heat

treatment. These coatings also provide excellent corrosion protection. For instance, studies on

a similar C17200 beryllium copper alloy have shown that a Ni-P coating can increase the

surface hardness from 340 HV to an average of 997 HV after heat treatment.[5] This process is

particularly beneficial for applications requiring high precision and uniform wear characteristics.

Experimental Protocol: Electroless Nickel-Phosphorus
Plating
This protocol is based on established procedures for plating on copper alloys and is compliant

with standards like ASTM B733.

Materials:

C175 Beryllium Copper substrate

Alkaline soak cleaner

Acid etch solution (e.g., sulfuric acid-based)

Electroless nickel-phosphorus plating bath

Deionized water

Oven for heat treatment
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Procedure:

Alkaline Cleaning: Clean the C175 part in an alkaline soak cleaner to remove oils and

grease.

Rinsing: Rinse with deionized water.

Acid Etching: Etch the surface with a mild acid solution to remove oxides and activate the

surface.

Rinsing: Rinse thoroughly with deionized water.

Electroless Nickel Plating: Immerse the part in the electroless nickel-phosphorus plating

bath. The bath temperature and pH must be carefully controlled to achieve the desired

plating rate and phosphorus content.

Rinsing: Rinse with deionized water.

Drying: Dry the plated part.

Heat Treatment (Optional): For maximum hardness, heat-treat the coated part. A typical

cycle is 200°C for 24 hours, which has been shown to significantly increase hardness without

negatively affecting the substrate's properties.[5]

Logical Relationship Diagram:

Surface Preparation Plating & Post-Treatment

Cleaning Rinsing1Removes Organics EtchingPrepares for Oxide Removal Rinsing2Activates Surface Plating Rinsing3Uniform Ni-P Deposition DryingRemoves Plating Solution Heat_TreatmentIncreases Hardness (Optional)

Click to download full resolution via product page

Fig. 2: Electroless Nickel Plating Process Logic

Plasma Nitriding
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Plasma nitriding is a thermochemical surface hardening process that introduces nitrogen into

the surface of a material in a plasma environment. This process can significantly increase the

surface hardness and wear resistance of copper alloys.

Application Notes
While not as common for copper alloys as for steels, plasma nitriding can be adapted to

enhance the surface properties of C175 beryllium copper. The process forms hard nitride

compounds in the surface layer, leading to a substantial increase in hardness and improved

tribological performance.[6] The low processing temperatures (typically 400-590°C) minimize

the risk of thermal distortion of precision components.[6]

Experimental Protocol: Plasma Nitriding
This protocol provides a general guideline for plasma nitriding of high-conductivity copper

alloys, which can be optimized for C175.

Equipment:

Vacuum furnace with plasma generation capabilities

Nitrogen (N₂) and Hydrogen (H₂) or Argon (Ar) gas supply with mass flow controllers

Temperature and pressure control systems

Procedure:

Cleaning: Thoroughly clean the C175 components to remove any surface contamination.

Loading: Place the components in the vacuum chamber, ensuring they are electrically

isolated and can act as the cathode.

Evacuation: Evacuate the chamber to a base pressure typically below 0.1 Pa.

Heating and Sputter Cleaning: Heat the components in a hydrogen or argon plasma. This

step serves to both heat the parts to the process temperature and to sputter-clean the

surface, removing any remaining oxides.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://thermalprocessing.com/plasma-ion-nitriding-for-enhancing-component-properties/
https://thermalprocessing.com/plasma-ion-nitriding-for-enhancing-component-properties/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitriding: Introduce a mixture of nitrogen and hydrogen (or argon) gas into the chamber. A

typical gas mixture is 75% H₂ and 25% N₂.

Plasma Generation: Apply a DC voltage to generate a glow discharge plasma around the

components.

Process Parameters: Maintain the process at a temperature between 400°C and 500°C and

a pressure of 50 to 600 Pa for a duration of several hours, depending on the desired case

depth.[6][7]

Cooling: After the treatment time, cool the components under vacuum or in a nitrogen

atmosphere to prevent oxidation.

Process Parameter Relationship Diagram:

Temperature

Surface Hardness Wear Resistance

Time

Case DepthGas Composition Pressure

Click to download full resolution via product page

Fig. 3: Key Parameters in Plasma Nitriding

Ion Implantation
Ion implantation is a surface modification technique where ions of a specific element are

accelerated to high energies and embedded into the surface of a substrate. This process can

alter the chemical and physical properties of the surface layer without changing the bulk

material.
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Application Notes
Ion implantation can be used to improve the tribological properties of C175 beryllium copper by

increasing surface hardness and reducing the coefficient of friction.[8] For copper alloys,

nitrogen ion implantation has been shown to be effective in improving wear resistance.[9] The

process is carried out at low temperatures, which avoids thermal distortion of the workpiece.

The shallow treatment depth (typically less than 1 micrometer) means that it is most suitable for

applications where surface interactions are critical.[10]

Experimental Protocol: Ion Implantation
This protocol provides a general framework for nitrogen ion implantation into a copper alloy

substrate.

Equipment:

Ion implanter with a suitable ion source (e.g., for N⁺)

High-vacuum chamber

Sample holder and manipulation system

Procedure:

Sample Preparation: Clean and polish the C175 substrate to a mirror finish to ensure a

uniform implantation depth.

Mounting: Mount the substrate in the target chamber of the ion implanter.

Evacuation: Evacuate the chamber to a high vacuum (typically < 10⁻⁴ Pa).

Ion Beam Generation: Generate a beam of nitrogen ions (N⁺).

Acceleration: Accelerate the ions to the desired energy, typically in the range of 50 to 150

keV.[10]

Implantation: Direct the ion beam onto the surface of the C175 substrate. The ion dose is a

critical parameter and typically ranges from 10¹⁶ to 10¹⁸ ions/cm².[10] The substrate may be

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.glemco.com/semiconductor-parts/ion-implantation-process/
https://www.researchgate.net/publication/248194288_Modification_of_medical_metals_by_ion_implantation_of_copper
https://en.wikipedia.org/wiki/Ion_implantation
https://en.wikipedia.org/wiki/Ion_implantation
https://en.wikipedia.org/wiki/Ion_implantation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


rotated or rastered to ensure a uniform implantation over the entire surface.

Post-Implantation: The component is removed from the chamber. No further thermal

treatment is typically required.

Ion Implantation Logic Diagram:

Ion Source (e.g., N₂ gas)

Ion Acceleration (50-150 keV)

C175 BeCu Substrate in Vacuum

Modified Surface Layer (<1 µm)

Click to download full resolution via product page

Fig. 4: Ion Implantation Process Overview

Quantitative Data Summary
The following tables summarize the available quantitative data for the surface properties of

modified C175 beryllium copper and similar alloys. It is important to note that specific values

can vary significantly based on the exact process parameters and testing conditions.

Table 1: Hardness of Surface Modified Beryllium Copper
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Surface Treatment Substrate Hardness (HV) Reference

Uncoated C17200 340 [5]

Electroless Ni-P (Heat

Treated at 200°C for

24h)

C17200 997 (average) [5]

Table 2: Wear and Friction Properties of Surface Modified Beryllium Copper

Surface
Treatment

Substrate
Test
Condition

Wear Rate
(mm³/N·m)

Coefficient
of Friction

Reference

Uncoated C17200 Dry Sliding -
0.5 - 0.6

(initial)
[11]

Electroless

Ni-P (Heat

Treated)

C17200

Micro-

abrasive

wear

2.04 x 10⁻⁶ - [5]

Uncoated C17200

Micro-

abrasive

wear

3.03 x 10⁻⁶ - [5]

Note: Data for C175 is limited; C17200 is a high-strength beryllium copper and may exhibit

different base properties.

Table 3: Corrosion Resistance of Surface Modified Beryllium Copper
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Surface
Treatment

Substrate
Test
Environment

Corrosion
Rate (µm/year)

Reference

Bare Brass -
ASTM B117 Salt

Spray (96h)

Tarnishing

observed
[12]

Copper Alloys -
Urban

Atmosphere
0.9 - 2.2 [13]

Copper Alloys -
Marine

Atmosphere
0.6 - 1.1 [13]

Copper Alloys -
Rural

Atmosphere
0.2 - 0.6 [13]

Note: Specific corrosion data for coated C175 is not readily available in the searched literature.

The data presented is for general copper alloys to provide a baseline for comparison.

Conclusion
The surface modification techniques detailed in this document offer significant potential for

enhancing the performance of C175 beryllium copper in a variety of demanding applications.

Electroplating and electroless nickel plating are well-established methods for improving

hardness, wear resistance, and providing a barrier for subsequent coatings. Plasma nitriding

and ion implantation represent more advanced techniques capable of producing very hard and

wear-resistant surfaces with minimal dimensional changes.

The selection of the most appropriate technique will depend on a thorough analysis of the

specific application requirements, including the operating environment, the nature of the wear

and corrosive challenges, and cost considerations. The provided protocols offer a starting point

for researchers and engineers to develop and optimize surface treatments for C175 beryllium

copper components. Further research is needed to generate more comprehensive and

comparative quantitative data for these advanced surface modifications specifically on the

C175 alloy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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